2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
Description
The compound 2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide features a unique hybrid structure combining a 2-methoxyphenoxy-substituted acetamide core with a 1-propanoyl-tetrahydroquinoline moiety. The 2-methoxyphenoxy group is known for its electron-donating properties, which may enhance solubility and influence receptor binding, while the tetrahydroquinoline scaffold is frequently associated with bioactivity in medicinal chemistry (e.g., kinase inhibition or CNS targeting) .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-21(25)23-12-6-7-15-10-11-16(13-17(15)23)22-20(24)14-27-19-9-5-4-8-18(19)26-2/h4-5,8-11,13H,3,6-7,12,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTGSAZBBMATNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1,3,4-Thiadiazole-Based Acetamides
Compounds 5k, 5l, and 5m () share the 2-(2-methoxyphenoxy)acetamide backbone but feature 1,3,4-thiadiazole rings with varying sulfur-linked substituents (methylthio, ethylthio, benzylthio). Key comparisons include:
| Compound | Substituent on Thiadiazole | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 5k | Methylthio | 135–136 | 72 |
| 5l | Ethylthio | 138–140 | 68 |
| 5m | Benzylthio | 135–136 | 85 |
| Target Compound | 1-Propanoyl-tetrahydroquinoline | Not reported | Not reported |
- Key Observations: The target compound replaces the thiadiazole ring with a tetrahydroquinoline group, likely improving lipophilicity and altering pharmacokinetic profiles. Benzylthio derivatives (e.g., 5m) exhibit higher yields (85%) compared to methylthio analogs (72%), suggesting steric or electronic effects during synthesis .
Tetrahydroquinoline-Containing Acetamides
- N-(1-Acetyl-1,2,3,4-Tetrahydroquinolin-7-yl)-2-(4-Chlorophenyl)Acetamide (): Structural Difference: A 4-chlorophenyl group replaces the 2-methoxyphenoxy moiety. Implications: The chloro substituent may enhance hydrophobic interactions in biological systems, whereas the methoxy group in the target compound could improve solubility .
- 2-(4-Fluorophenoxy)-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-7-yl)Acetamide (): Structural Difference: A 4-fluorophenoxy group replaces the 2-methoxyphenoxy unit. Implications: Fluorine’s electronegativity may alter binding affinity compared to the methoxy group’s electron-donating effects .
Benzothiazole Derivatives ()
Compounds like N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)Acetamide feature benzothiazole cores instead of tetrahydroquinoline.
- Structural Impact: Benzothiazoles are associated with antimicrobial and anticancer activities, whereas tetrahydroquinolines may target neurological pathways .
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